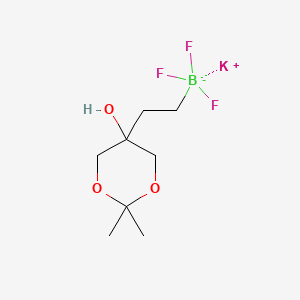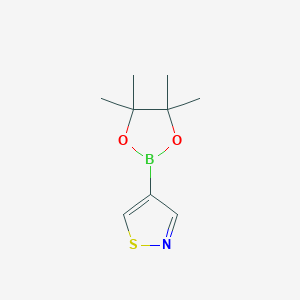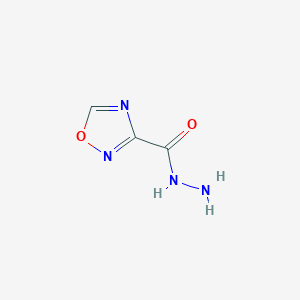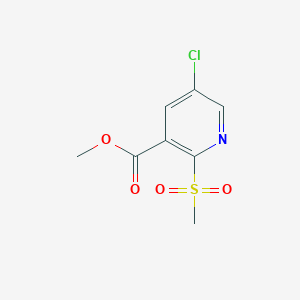
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate and similar compounds are synthesized using various techniques. For example, 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine reacts with pyridine and aqueous potassium carbonate to yield a complex structure with distorted ring fragments, as demonstrated in a study by Kuhn, Al-Sheikh, and Steimann (2003) (Kuhn, Al-Sheikh, & Steimann, 2003).
Structural Analysis : Detailed structural and vibrational properties of derivatives of Meldrum’s acid, which is structurally related to the target compound, are studied using techniques like Raman and FT-IR spectroscopy combined with DFT calculations. This approach was used by Toledo et al. (2015) to analyze the properties of a Meldrum’s acid derivative (Toledo et al., 2015).
Chemical Reactions and Applications
Hetero-Diels-Alder Reactions : Compounds like 2,2-dimethyl-5-(trifluoroacetyl)-1,3-dioxane-4,6-dione, closely related to the target compound, are used in hetero-Diels-Alder reactions with dialkylcyanamides and 1-ethoxyprop-1-yne. This demonstrates the synthetic utility of these compounds in complex organic reactions, as found by Sevenard et al. (2017) (Sevenard et al., 2017).
Palladium-Catalyzed Coupling : Potassium alkenyltrifluoroborates, a category including the target compound, are used in palladium-catalyzed coupling reactions with aryl or alkenyl halides, showing their role in facilitating such reactions. This was explored by Molander and Rivero (2002) (Molander & Rivero, 2002).
Catalysis and Polymerization
- Polymerization Behavior : Six-membered cyclic carbonates, related to the target compound, exhibit distinct polymerization behavior influenced by substituents. This area of study is relevant for developing new materials, as investigated by Matsuo et al. (1998) (Matsuo et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;trifluoro-[2-(5-hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BF3O3.K/c1-7(2)14-5-8(13,6-15-7)3-4-9(10,11)12;/h13H,3-6H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSBWURLRTSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC1(COC(OC1)(C)C)O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF3KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-Ethyl-(2,2-Dimethyl-1,3-dioxan-5-ol)trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B1394386.png)



![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)




